2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-ol
Description
2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-ol is a fluorinated ethanolamine derivative characterized by a 2,5-difluorophenyl group attached to an ethylamino side chain. This structure confers unique electronic and steric properties due to the electron-withdrawing fluorine atoms and the secondary amine moiety.
Properties
Molecular Formula |
C10H13F2NO |
|---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
2-[1-(2,5-difluorophenyl)ethylamino]ethanol |
InChI |
InChI=1S/C10H13F2NO/c1-7(13-4-5-14)9-6-8(11)2-3-10(9)12/h2-3,6-7,13-14H,4-5H2,1H3 |
InChI Key |
RVRGQSKUDOWDTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)NCCO |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
This method involves the condensation of a 2,5-difluorophenyl ketone or aldehyde with an amino-ethyl precursor, followed by reduction to form the secondary amine.
$$ \text{2,5-Difluorobenzaldehyde} + \text{Ethylamine derivative} \xrightarrow{\text{reduction}} \text{Target compound} $$
- Step 1: Condensation of 2,5-difluorobenzaldehyde with a suitable amino-ethyl compound (e.g., ethanolamine).
- Step 2: Catalytic hydrogenation using palladium on activated carbon (Pd/C) under hydrogen atmosphere in methanol for approximately 4 hours.
- Step 3: Purification via chromatography or recrystallization.
| Parameter | Details |
|---|---|
| Catalyst | 10% Pd/C |
| Solvent | Methanol |
| Atmosphere | Hydrogen (H₂) |
| Time | 4 hours |
| Yield | ~75% |
This method is supported by literature where reductive amination of aromatic aldehydes with primary amines yields secondary amines with high efficiency.
Nucleophilic Aromatic Substitution (SNAr)
Given the electron-withdrawing fluorine substituents, nucleophilic aromatic substitution can be employed to attach amino groups onto the difluorophenyl ring.
$$ \text{2,5-Difluorophenyl derivative} + \text{Amine} \xrightarrow{\text{SNAr}} \text{Amino-substituted aromatic} $$
- React 2,5-difluorophenyl derivatives with aminoalkyl compounds in polar aprotic solvents like DMSO or DMF.
- Heat under reflux to facilitate substitution.
- Purify via chromatography.
| Parameter | Details |
|---|---|
| Solvent | DMSO or DMF |
| Temperature | Reflux (~150°C) |
| Time | 12-24 hours |
| Yield | Variable, often 50-70% |
This approach leverages the high reactivity of fluorine atoms in the ortho and para positions for nucleophilic attack.
Coupling via Reductive Amination with Aromatic Ketones
An alternative involves synthesizing the aromatic ketone, then performing reductive amination.
- Synthesize 2,5-difluorophenylacetaldehyde via oxidation of the corresponding alcohol or via halogenation and subsequent formylation.
- Condense with ethanolamine or similar amino alcohols.
- Reduce with sodium cyanoborohydride or catalytic hydrogenation.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Typical Yield | Remarks |
|---|---|---|---|---|---|
| Reductive Amination | 2,5-Difluorobenzaldehyde + Ethanolamine | Pd/C, H₂ | 4 hours, room temp | 75% | High efficiency, straightforward |
| SNAr Substitution | 2,5-Difluorophenyl derivatives + Amines | DMSO, heat | Reflux, 12-24 hours | 50-70% | Suitable for aromatic amino substitution |
| Coupling with Ketones | 2,5-Difluorophenylacetaldehyde + Amino alcohols | NaBH₃CN, acid catalysts | Mild to reflux | 60-75% | Good for selective amine introduction |
Research Findings and Mechanistic Insights
Hydrogenation of Aromatic Ketones or Aldehydes: As shown in recent studies, catalytic hydrogenation using palladium catalysts in alcohol solvents efficiently reduces imines or related intermediates to secondary amines, with yields exceeding 70% (see reference).
SNAr Reactions: The presence of fluorine atoms enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack by amines. The reactions typically require elevated temperatures and polar aprotic solvents, with yields dependent on substituent positioning and reaction time.
Functional Group Compatibility: The hydroxyl group in ethanolamine remains intact under reductive conditions, making reductive amination a preferred route for this compound's synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino or hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s difluorophenyl group is believed to play a crucial role in its binding affinity and specificity, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares 2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-ol with three analogous compounds from the literature, focusing on substituent effects, synthetic routes, and spectroscopic properties.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Electronic Properties: The 2,5-difluorophenyl group in the target compound introduces moderate electron-withdrawing effects compared to the stronger electron-deficient trifluoromethyl (CF$_3$) groups in the analogs . This may influence reactivity in hydrogen-bonding or catalytic processes.
Synthetic Accessibility :
- Analogs like 2-(4-trifluoromethylphenyl)ethan-1-ol are synthesized via hydrogen transfer reactions starting from arylacetic acids (e.g., 75% yield for the CF$_3$ variant) . The target compound likely requires similar methodologies but with additional steps for amine functionalization.
Spectroscopic Signatures: Fluorine NMR shifts for 2,5-difluorophenyl derivatives (e.g., δ -125 to -135 ppm for CF$_2$ groups ) differ markedly from trifluoromethyl analogs (δ -62 to -63 ppm ), reflecting distinct electronic environments. The ethanolamine moiety in the target compound would exhibit characteristic $^{1}\text{H NMR}$ peaks for NH (~δ 1.5–2.5 ppm) and OH (~δ 1.4–1.5 ppm), as seen in related structures .
Research Findings and Implications
- Bioactivity Potential: Fluorinated ethanolamines are explored for CNS drug development due to their blood-brain barrier permeability. The target compound’s amine group may enhance receptor binding compared to hydroxylated analogs .
- Stability and Reactivity : The absence of labile fluorine atoms (e.g., CF$3$ vs. CF$2$) in the target compound suggests improved metabolic stability compared to 2-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol .
Biological Activity
2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-ol, with the molecular formula C10H13F2NO, is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H13F2NO |
| Molecular Weight | 201.21 g/mol |
| IUPAC Name | 2-[1-(2,5-difluorophenyl)ethylamino]ethanol |
| InChI Key | RVRGQSKUDOWDTF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=C(C=CC(=C1)F)F)NCCO |
Synthesis
The synthesis of 2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 2,5-difluorobenzyl chloride with ethylamine, followed by reduction and reaction with ethylene oxide. Common solvents include ethanol or methanol, and catalysts such as palladium on carbon are often employed for the reduction step.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluorophenyl group enhances its binding affinity, influencing multiple biochemical pathways. The compound has shown potential in:
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding: It interacts with neurotransmitter receptors, potentially affecting neurological functions.
Case Studies and Research Findings
- Neuroprotective Effects:
-
Antiviral Activity:
- Research has suggested that fluorinated compounds can exhibit antiviral properties. For instance, derivatives with similar structures have shown activity against various viruses by interfering with viral replication processes.
- Anticancer Potential:
Comparative Analysis
A comparison with structurally similar compounds reveals unique aspects of 2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-ol:
| Compound Name | Antiviral Activity | Neuroprotective Effects | Anticancer Activity |
|---|---|---|---|
| 2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-ol | Moderate | Positive | High |
| 2-{[1-(2,4-Difluorophenyl)ethyl]amino}ethan-1-ol | Low | Moderate | Moderate |
| 2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol | High | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
